2,6-Difluoropyridine-4-carboxylic acid physical properties
2,6-Difluoropyridine-4-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of 2,6-Difluoropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,6-Difluoropyridine-4-carboxylic acid (CAS No. 88912-23-6) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique structural features—a pyridine core flanked by two electron-withdrawing fluorine atoms and a carboxylic acid group—impart specific physicochemical properties that make it a valuable building block for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive analysis of the core physical and spectroscopic properties of this compound, offering both established data and field-proven experimental protocols for their validation. The narrative is designed to equip researchers with the technical understanding and practical methodologies necessary to effectively utilize this reagent in their work.
Introduction: The Significance of Fluorinated Pyridines
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. When combined with a pyridine scaffold—a privileged structure in pharmaceuticals—the resulting fluorinated pyridines become powerful synthetic intermediates.[4] 2,6-Difluoropyridine-4-carboxylic acid is an exemplar of this class. The carboxylic acid group serves as a versatile synthetic handle for amide bond formation and other derivatizations, while the difluorinated ring influences the molecule's electronics, acidity, and overall conformation.[5][6] Understanding its fundamental physical properties is therefore not merely an academic exercise but a critical prerequisite for its successful application in targeted synthesis and drug discovery programs.[2]
Core Physicochemical Properties
A molecule's behavior in both reaction flasks and biological systems is dictated by its intrinsic physical properties. This section details the fundamental characteristics of 2,6-Difluoropyridine-4-carboxylic acid.
Molecular Structure and Identity
A precise understanding of the molecular identity is the foundation of all chemical research.
| Property | Value | Source(s) |
| Chemical Name | 2,6-Difluoropyridine-4-carboxylic acid | [1] |
| CAS Number | 88912-23-6 | |
| Molecular Formula | C₆H₃F₂NO₂ | [7] |
| Molecular Weight | 159.09 g/mol | [2] |
| Appearance | Typically a white to off-white powder or crystalline solid. | [8][9][10]¹ |
¹Data reported for the isomeric 2,3-Difluoropyridine-4-carboxylic acid, appearance is expected to be similar.
Thermal Properties
Thermal stability is a crucial parameter for determining appropriate reaction conditions and storage protocols.
-
Melting Point: The precise melting point for 2,6-Difluoropyridine-4-carboxylic acid is not widely reported in the literature, necessitating experimental determination. For context, related isomers such as 2,3-Difluoropyridine-4-carboxylic acid have a melting point of 159-160°C, while 4,6-Difluoro-pyridine-2-carboxylic acid melts at 139-141°C.[8][11] A sharp melting point is a key indicator of purity.
-
Boiling Point: As a solid at room temperature, the boiling point is high and often accompanied by decomposition. Predicted values for related isomers are in the range of 295-378°C at atmospheric pressure, though experimental verification is rarely performed due to the compound's thermal lability.[8][11]
Solubility Profile
Solubility dictates the choice of solvent for reactions, purification, and analytical characterization. A preliminary solubility assessment is a critical first step in any experimental workflow.
-
General Behavior: The presence of the polar carboxylic acid group and the pyridine nitrogen suggests solubility in polar protic solvents. The isomeric 2,3-Difluoropyridine-4-carboxylic acid is reported to be soluble in methanol.[10]
-
Expected Solubility:
-
High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol.
-
Moderate to Low Solubility: Expected in less polar solvents such as ethyl acetate and dichloromethane.
-
Insoluble: Expected in nonpolar solvents like hexanes and toluene.
-
Acidity (pKa)
The pKa value is a measure of the compound's acidity and is fundamental to its reactivity and its ionization state in physiological environments.
-
Influencing Factors: The acidity of the carboxylic acid proton is significantly enhanced by the strong electron-withdrawing inductive effect of the two fluorine atoms on the pyridine ring. This effect stabilizes the conjugate base (carboxylate anion), shifting the equilibrium towards dissociation.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections describe the expected spectral characteristics of 2,6-Difluoropyridine-4-carboxylic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by features of the carboxylic acid and the fluorinated aromatic ring.[13]
| Functional Group | Expected Absorption Range (cm⁻¹) | Characteristics |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad and strong, due to hydrogen bonding.[14] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium to weak intensity. |
| C=O Stretch (Carbonyl) | 1760 - 1690 | Very strong and sharp.[14] |
| C=C, C=N Stretch (Aromatic Ring) | 1600 - 1450 | Multiple medium to strong bands. |
| C-F Stretch | 1300 - 1100 | Strong, often complex bands. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong intensity.[14] |
| O-H Bend (Carboxylic Acid) | 1440-1395 and 950-910 | Medium intensity, broad.[14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.
-
¹H NMR: The proton spectrum is expected to be simple, showing only the signals for the two equivalent aromatic protons on the pyridine ring and the acidic proton of the carboxylic acid.
-
Aromatic Protons (H3, H5): A singlet or a finely split multiplet expected in the δ 7.5-8.5 ppm range.
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically δ > 10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom, with their chemical shifts influenced by the attached fluorine and oxygen atoms.
-
Carbonyl Carbon (C=O): Deshielded, expected in the δ 160-170 ppm range.[15][16]
-
Fluorine-Bearing Carbons (C2, C6): Expected in the δ 155-165 ppm range, exhibiting a large one-bond C-F coupling constant (¹JCF).
-
Carboxylic-Acid-Bearing Carbon (C4): Expected around δ 140-150 ppm.
-
Aromatic Carbons (C3, C5): Expected in the δ 110-120 ppm range, showing smaller C-F couplings.
-
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the aromatic protons. Based on data for 2,6-difluoropyridine, the chemical shift would be in the region of -60 to -80 ppm relative to CFCl₃.[17]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 159.09) should be observable, though it may be weak for carboxylic acids.[18]
-
Key Fragmentation: The most characteristic fragmentation is the loss of the hydroxyl radical (•OH, -17 amu) followed by the loss of carbon monoxide (CO, -28 amu). Alpha cleavage of the C-C bond next to the ring can also occur. The base peak in many carboxylic acid derivatives is often the acylium ion (R-CO⁺).[16][18]
Experimental Protocols & Workflows
Trustworthiness in research is built on reproducible, self-validating protocols. The following section outlines methodologies for verifying the physical properties discussed.
Logical Workflow for Property Determination
The characterization of a chemical sample follows a logical progression, starting with basic properties and moving to more complex structural elucidation.
Caption: Standard workflow for physical and structural characterization.
Protocol: Melting Point Determination
-
Objective: To determine the melting range of the solid sample as an indicator of purity.
-
Methodology:
-
Sample Preparation: Finely crush a small amount of the crystalline sample on a watch glass.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound will have a sharp melting range of <2°C.
-
Protocol: Spectroscopic Sample Preparation
-
Objective: To prepare a sample for analysis by NMR, IR, and MS.
-
Causality: The choice of solvent and method is critical to avoid interference with the measurement and to ensure sample homogeneity.
-
Methodology:
-
NMR Spectroscopy:
-
Accurately weigh ~5-10 mg of the compound.
-
Dissolve in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in a clean vial. Deuterated solvents are used because they are "invisible" in ¹H NMR spectra.
-
Transfer the solution to a 5 mm NMR tube. The sample is now ready for ¹H, ¹³C, and ¹⁹F analysis.
-
-
IR Spectroscopy (ATR):
-
Place a small, solvent-free sample of the powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact and collect the spectrum. This method requires minimal sample preparation.
-
-
Mass Spectrometry (ESI):
-
Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
If necessary, add a trace amount of a modifier (e.g., formic acid for positive mode, ammonium hydroxide for negative mode) to promote ionization.
-
Infuse the solution directly into the electrospray ionization (ESI) source.
-
-
Handling, Storage, and Safety
As a Senior Application Scientist, I must emphasize that proper handling is paramount for both researcher safety and maintaining compound integrity.
-
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20]
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water.[21][22]
-
-
Storage Conditions:
Conclusion
2,6-Difluoropyridine-4-carboxylic acid is a specialized reagent with a distinct set of physical properties defined by its unique electronic and structural arrangement. Its high acidity, specific thermal characteristics, and clear spectroscopic signature make it a well-defined building block for advanced chemical synthesis. The experimental protocols and data provided in this guide serve as a robust foundation for scientists and developers to confidently integrate this compound into their research, enabling the creation of novel molecules with tailored functions in drug discovery and beyond.
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